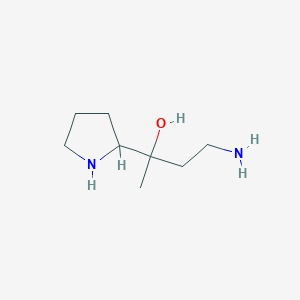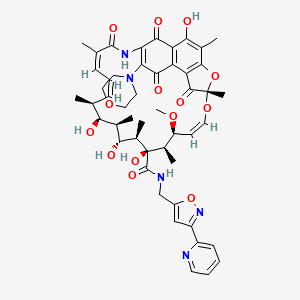
25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” is a complex organic compound that belongs to the rifamycin family. Rifamycins are a group of antibiotics known for their effectiveness against a variety of bacterial infections, particularly tuberculosis and leprosy. This compound is a derivative of rifamycin, modified to enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the pyridine moiety, and the attachment of the morpholino group. Each step requires specific reagents and conditions, such as:
Isoxazole Formation: This step might involve the cyclization of a nitrile oxide with an alkyne.
Pyridine Introduction: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Morpholino Group Attachment: This step might involve nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
“25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This could involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying bacterial resistance mechanisms.
Medicine: As a potential antibiotic for treating resistant bacterial infections.
Industry: As a precursor for the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound likely involves inhibition of bacterial RNA polymerase, similar to other rifamycins. This prevents the transcription of bacterial DNA into RNA, thereby inhibiting protein synthesis and leading to bacterial cell death. The specific molecular targets and pathways involved would require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: A well-known rifamycin antibiotic.
Rifabutin: Another rifamycin derivative with a broader spectrum of activity.
Rifapentine: A rifamycin with a longer half-life, allowing for less frequent dosing.
Uniqueness
“25-O-Desacetyl-(C-(3-pyridin-2-YL-isoxazol-5-YL)-methylaminocarbonyl)3-morpholinorifamycins” is unique due to its specific structural modifications, which may enhance its pharmacokinetic properties, reduce resistance, or improve its efficacy against certain bacterial strains.
Propriétés
Formule moléculaire |
C49H57N5O14 |
|---|---|
Poids moléculaire |
940.0 g/mol |
Nom IUPAC |
(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide |
InChI |
InChI=1S/C49H57N5O14/c1-24-12-11-13-25(2)46(61)52-37-38(54-17-20-65-21-18-54)43(59)34-35(42(37)58)41(57)27(4)44-36(34)45(60)48(7,67-44)66-19-15-33(64-8)28(5)49(63,29(6)40(56)26(3)39(24)55)47(62)51-23-30-22-32(53-68-30)31-14-9-10-16-50-31/h9-16,19,22,24,26,28-29,33,39-40,55-57,63H,17-18,20-21,23H2,1-8H3,(H,51,62)(H,52,61)/b12-11-,19-15-,25-13-/t24-,26+,28+,29+,33-,39-,40+,48-,49+/m0/s1 |
Clé InChI |
GYGZYKUCBNNSGF-PZLBBNFHSA-N |
SMILES isomérique |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@@]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)(C(=O)NCC5=CC(=NO5)C6=CC=CC=N6)O)C)OC)C)C)O)N7CCOCC7)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)(C(=O)NCC5=CC(=NO5)C6=CC=CC=N6)O)C)OC)C)C)O)N7CCOCC7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


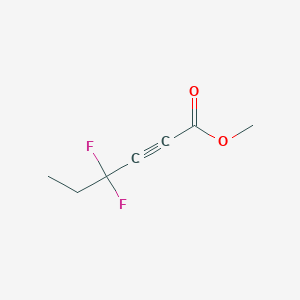
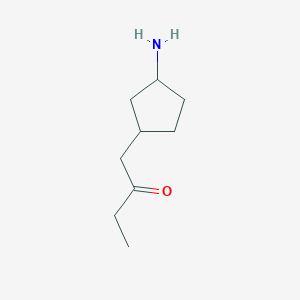
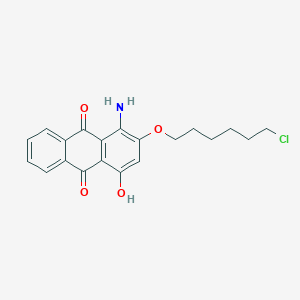
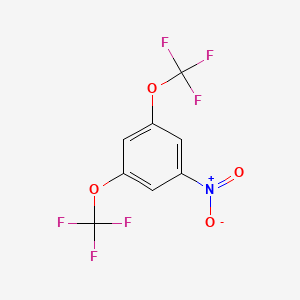

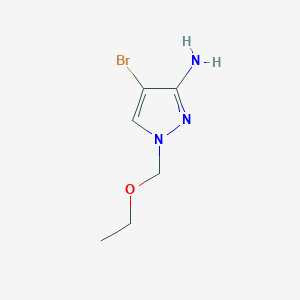

![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
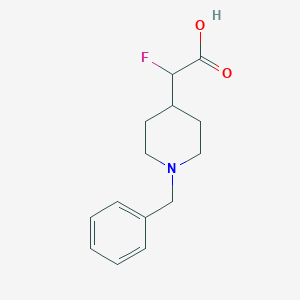

![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)

